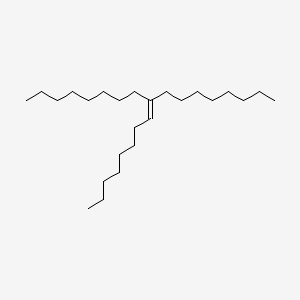

8-Heptadecene, 9-octyl-

Description

Properties

CAS No. |

24306-18-1 |

|---|---|

Molecular Formula |

C25H50 |

Molecular Weight |

350.7 g/mol |

IUPAC Name |

9-octylheptadec-8-ene |

InChI |

InChI=1S/C25H50/c1-4-7-10-13-16-19-22-25(23-20-17-14-11-8-5-2)24-21-18-15-12-9-6-3/h22H,4-21,23-24H2,1-3H3 |

InChI Key |

QEKKDSRVFBLJFX-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCC(=CCCCCCCC)CCCCCCCC |

Origin of Product |

United States |

Foundational & Exploratory

Unveiling the Role of 8-Heptadecene, 9-octyl- in Insect Communication: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the current understanding of 8-Heptadecene, 9-octyl-, a long-chain branched alkene, and its putative role in insect communication. While direct behavioral evidence is still emerging, recent studies involving molecular docking have identified this compound as a high-affinity ligand for odorant-binding proteins (OBPs) in mosquitoes. This suggests a significant function in chemoreception, positioning 8-Heptadecene, 9-octyl- as a compound of interest for the development of novel insect control strategies. This document details the available data, outlines essential experimental protocols for its further investigation, and presents logical workflows for its characterization as a semiochemical.

Introduction

Insect communication is a complex interplay of chemical cues that govern critical behaviors such as mating, aggregation, host selection, and oviposition. Semiochemicals, the information-carrying molecules, are central to this communication. Long-chain hydrocarbons, including branched alkenes, are known to play crucial roles as contact pheromones and kairomones in various insect species. The compound 8-Heptadecene, 9-octyl- has recently been identified as a bioactive molecule with a potential role in the chemical ecology of insects, particularly mosquitoes. This guide synthesizes the current knowledge and provides a roadmap for future research into this promising semiochemical.

Current Knowledge and Data Presentation

The primary evidence for the role of 8-Heptadecene, 9-octyl- in insect communication comes from a study on the larvicidal and antimicrobial activity of a diethyl ether extract from the bacterium Kurthia gibsonii, isolated from the gut of a freshwater fish. While the main focus of the study was on the extract's toxicity, the chemical composition was analyzed, and molecular docking studies were performed on the identified compounds against mosquito odorant-binding proteins (OBPs).

Chemical Identification and Bioactivity

Gas Chromatography-Mass Spectrometry (GC-MS) analysis of the diethyl ether extract of Kurthia gibsonii identified 8-Heptadecene, 9-octyl- as one of the constituent bioactive compounds[1][2][3]. The extract demonstrated significant larvicidal activity against key mosquito vectors, Aedes aegypti and Anopheles stephensi[1][2][3].

Quantitative Data

The following table summarizes the quantitative data related to 8-Heptadecene, 9-octyl- and the bioactive extract in which it was found.

| Parameter | Value | Species | Source |

| Compound Abundance in Extract | 11.275% | - | [1][2][3] |

| LC50 of K. gibsonii Extract | 5.59 µL/mL (3rd instar larvae) | Aedes aegypti | [2] |

| LC90 of K. gibsonii Extract | 8.59 µL/mL (3rd instar larvae) | Aedes aegypti | [2] |

| LC50 of K. gibsonii Extract | 8.59 µL/mL (2nd instar larvae) | Anopheles stephensi | [2] |

| LC90 of K. gibsonii Extract | Not Reported | Anopheles stephensi | [2] |

Molecular Docking Analysis

A key finding highlighting the potential role of 8-Heptadecene, 9-octyl- in insect communication is its high binding affinity to mosquito OBPs in molecular docking simulations. This suggests that the compound can be recognized and transported by the insect's olfactory system.

| Target Protein | Ligand | Predicted Binding Affinity (kcal/mol) | Mosquito Species | Source |

| Odorant-Binding Proteins (OBPs) | 8-Heptadecene, 9-octyl- | High (specific values not detailed in source) | Aedes aegypti & Anopheles stephensi | [1][2][3] |

Experimental Protocols

To elucidate the precise role of 8-Heptadecene, 9-octyl- in insect communication, a series of targeted experiments are required. The following protocols provide a framework for the synthesis, electrophysiological analysis, and behavioral assessment of this compound.

Chemical Synthesis of 8-Heptadecene, 9-octyl-

Objective: To obtain a pure sample of 8-Heptadecene, 9-octyl- for bioassays.

Methodology: The synthesis of long-chain branched alkenes can be achieved through various organic chemistry routes. A plausible approach involves a Wittig reaction or a McMurry coupling.

-

Wittig Reaction Approach:

-

Step 1: Synthesis of the ylide. An appropriate octyl phosphonium salt would be treated with a strong base (e.g., n-butyllithium) to generate the corresponding ylide.

-

Step 2: Synthesis of the aldehyde. A C9 aldehyde would be synthesized from a corresponding alcohol via oxidation (e.g., Swern or Dess-Martin oxidation).

-

Step 3: Wittig reaction. The ylide and the aldehyde are reacted to form the C25 alkene, 8-Heptadecene, 9-octyl-. The geometry of the double bond (E/Z) can be influenced by the choice of reagents and reaction conditions.

-

Step 4: Purification. The final product would be purified using column chromatography and its structure confirmed by NMR and mass spectrometry.

-

Electroantennography (EAG)

Objective: To determine if the antennae of target insects can detect 8-Heptadecene, 9-octyl-.

Methodology:

-

Insect Preparation: An adult mosquito is immobilized, and the head is excised. The antennae are carefully positioned between two microelectrodes.

-

Electrode Placement: The recording electrode is placed in contact with the distal end of the antenna, and the reference electrode is inserted into the head capsule.

-

Odorant Delivery: A purified air stream is passed over the antennae. A defined puff of air containing a known concentration of synthetic 8-Heptadecene, 9-octyl- is introduced into the airstream.

-

Data Recording: The electrical potential difference between the electrodes is amplified and recorded. A negative deflection in the baseline potential upon stimulation indicates an antennal response.

-

Controls: A solvent blank (e.g., hexane) is used as a negative control, and a known mosquito attractant (e.g., lactic acid) is used as a positive control.

Behavioral Assays (Y-tube Olfactometer)

Objective: To assess the behavioral response (attraction or repulsion) of insects to 8-Heptadecene, 9-octyl-.

Methodology:

-

Apparatus: A Y-shaped glass tube with a central arm and two side arms.

-

Airflow: Purified and humidified air is passed through both arms of the olfactometer at a constant flow rate.

-

Odor Source: A filter paper treated with a specific concentration of 8-Heptadecene, 9-octyl- in a solvent is placed in one arm (treatment arm). A filter paper with the solvent alone is placed in the other arm (control arm).

-

Insect Release: An individual insect is released at the base of the central arm and allowed to move freely for a set period.

-

Data Collection: The first choice of arm and the time spent in each arm are recorded. A significant preference for the treatment arm indicates attraction, while a preference for the control arm suggests repulsion.

-

Replication: The experiment is repeated with multiple insects, and the positions of the treatment and control arms are switched between trials to avoid positional bias.

Mandatory Visualizations

Experimental Workflow for Semiochemical Identification

Caption: Workflow for the identification and characterization of insect semiochemicals.

Molecular Docking Workflow

Caption: Workflow for in-silico molecular docking analysis.

Signaling Pathways

Currently, no specific signaling pathway involving 8-Heptadecene, 9-octyl- has been elucidated. However, based on its interaction with OBPs, a general olfactory signaling pathway can be proposed.

Proposed General Olfactory Signaling Pathway

Caption: Proposed general olfactory signaling pathway for 8-Heptadecene, 9-octyl-.

Conclusion and Future Directions

The identification of 8-Heptadecene, 9-octyl- and its high binding affinity to mosquito OBPs marks a significant step forward in understanding the chemical ecology of insect communication. While its precise role remains to be definitively established through behavioral studies, the existing evidence strongly suggests its involvement in chemoreception.

Future research should focus on:

-

Behavioral Validation: Conducting rigorous behavioral assays with the synthesized compound to determine if it acts as an attractant, repellent, pheromone, or kairomone.

-

Electrophysiological Specificity: Using single-sensillum recording (SSR) to identify the specific olfactory sensory neurons that respond to 8-Heptadecene, 9-octyl-.

-

Synergistic and Antagonistic Effects: Investigating the effect of 8-Heptadecene, 9-octyl- in combination with other known semiochemicals.

-

Field Trials: Evaluating the efficacy of this compound in field settings for potential applications in insect monitoring and control.

The continued investigation of 8-Heptadecene, 9-octyl- holds considerable promise for the development of novel, targeted, and environmentally benign strategies for the management of insect pests.

References

A Technical Guide to Branched Long-Chain Alkenes: Synthesis, Properties, and Applications in Drug Development

For: Researchers, Scientists, and Drug Development Professionals

Introduction

Branched long-chain alkenes are aliphatic hydrocarbons characterized by a carbon backbone of significant length (typically greater than 12 carbons) containing at least one carbon-carbon double bond and one or more alkyl branches. This class of molecules is gaining interest in various scientific fields, from materials science to drug development, due to the unique physicochemical properties conferred by their structure. The presence of branching and unsaturation significantly influences their stability, reactivity, and biological activity, making them versatile scaffolds and intermediates in organic synthesis and medicinal chemistry. This guide provides a comprehensive review of the synthesis, properties, and applications of branched long-chain alkenes, with a focus on their relevance to the pharmaceutical industry.

Physicochemical Properties

The physical and chemical characteristics of branched long-chain alkenes are determined by their molecular weight, the position and geometry of the double bond, and the extent and location of branching.

Stability and Reactivity

The stability of an alkene is influenced by the substitution pattern of the C=C double bond. Generally, more substituted alkenes are more stable due to the electron-donating effects of alkyl groups.[1] Therefore, branched alkenes are often more thermodynamically stable than their linear isomers.[1] However, this increased stability is coupled with decreased reactivity. The bulky alkyl groups can sterically hinder the π-bond, making it less accessible to electrophiles compared to the exposed π-bonds in unbranched alkenes.[1] This reduced reactivity can be advantageous in designing stable drug molecules.

Boiling Point and Solubility

Like other hydrocarbons, the boiling points of long-chain alkenes increase with molecular mass due to stronger London dispersion forces.[2][3][4] However, branching tends to lower the boiling point compared to a straight-chain isomer of the same carbon number.[1][2] This is because branching leads to a more compact, spherical molecular shape, which reduces the surface area for intermolecular contact.[1][2]

Branched long-chain alkenes are nonpolar compounds and are thus insoluble in water but soluble in nonpolar organic solvents like benzene, ether, and chloroform.[5]

Quantitative Physicochemical Data

While extensive tabulated data for a wide range of specific branched long-chain alkenes is sparse in the literature, the general trends are well-established. The following table summarizes these qualitative relationships.

| Property | Effect of Increasing Chain Length | Effect of Increased Branching | Citation |

| Boiling Point | Increases | Decreases | [1][2] |

| Stability | No direct correlation | Generally Increases | [1][6] |

| Reactivity | Decreases (due to steric hindrance) | Decreases (due to steric hindrance) | [1] |

| Solubility in Water | Insoluble | Insoluble | [5] |

| Solubility in Nonpolar Solvents | Soluble | Soluble | [5] |

Synthesis and Experimental Protocols

The synthesis of branched long-chain alkenes can be achieved through various chemical and biological methods.

Chemical Synthesis

Wittig Reaction: A common method for alkene synthesis is the Wittig reaction, which involves the reaction of an aldehyde or ketone with a phosphonium ylide. This method was used to synthesize a series of diarylalkenes, some of which exhibited antimicrobial activity.[7]

Electrolytic Synthesis (Kolbe Electrolysis): Long-chain internal alkenes can be produced by the electrolysis of a solution containing two or more carboxylic acids, where at least one is unsaturated. This method can produce mixtures of isomers but offers a direct route to complex alkenes.

Biosynthesis

Certain microorganisms are capable of producing branched long-chain alkenes. Notably, the bacterium Micrococcus luteus synthesizes iso- and anteiso-branched long-chain alkenes.[8][9][10] The biosynthetic pathway is of significant interest for the sustainable production of these molecules.

A proposed key step in this pathway is a decarboxylative Claisen condensation of acyl-CoA or acyl-carrier protein (ACP) thioesters, catalyzed by an enzyme homologous to FabH (β-ketoacyl-ACP synthase III), referred to as OleA.[8][9][10]

Detailed Experimental Protocols

Protocol 1: Heterologous Expression and Metabolite Analysis for Alkene Biosynthesis[8]

This protocol describes the expression of genes from M. luteus in an engineered E. coli strain to produce long-chain alkenes.

-

Strain Preparation: Utilize a fatty acid-overproducing E. coli strain as the host for heterologous expression.

-

Gene Cloning: Clone the candidate genes from M. luteus (e.g., the oleA gene cluster, Mlut_13230-13250) into an appropriate expression vector.

-

Transformation: Transform the recombinant plasmid into the host E. coli strain.

-

Cultivation and Induction: Grow the engineered E. coli in a suitable medium (e.g., LB broth with antibiotics) at 37°C. Induce gene expression at the mid-log phase with an inducer like IPTG.

-

Metabolite Extraction:

-

Harvest the cells by centrifugation.

-

Lyophilize the cell pellet.

-

Extract lipids and hydrocarbons from the dried cells using a solvent mixture (e.g., chloroform:methanol, 2:1 v/v) with an internal standard (e.g., hexadecane).

-

-

Analysis: Analyze the extracted metabolites using Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify the produced long-chain alkenes and any intermediates like unsaturated monoketones.

Protocol 2: Extraction and Quantification of Long-Chain α-Alkenes[11]

This protocol is for extracting alkenes from a microbial culture.

-

Intracellular Alkene Extraction:

-

Collect cell pellets from the culture medium (e.g., 4-8 mL) by centrifugation.

-

Freeze-dry the cell pellets for 24 hours.

-

Resuspend the dried cells in 4 mL of a chloroform-methanol mixture (2:1, v/v) containing a known concentration of an internal standard (e.g., 1 mg/L hexadecane).

-

Use a microwave-based extraction method or vortex vigorously.

-

-

Extracellular Alkene Extraction:

-

Use the supernatant from the initial centrifugation step.

-

Add 2 mL of n-hexane (containing the internal standard) to 4 mL of supernatant.

-

Vortex the mixture for 30 minutes at 1500 rpm.

-

Centrifuge at 2000g for 10 minutes to separate the phases.

-

-

Sample Preparation and Analysis:

-

Transfer the organic phase (from either intracellular or extracellular extraction) to a new glass tube.

-

Concentrate the sample by drying under a vacuum.

-

Resuspend the dried extract in a small volume (e.g., 200 µL) of n-hexane.

-

Analyze the sample using GC-MS.

-

Applications in Drug Development

The structural features of branched long-chain alkenes make them valuable in medicinal chemistry and drug development.

Scaffolds for Bioactive Molecules

The aliphatic chain can serve as a lipophilic scaffold to improve a drug's interaction with biological membranes or hydrophobic pockets of target proteins. The branching can provide conformational rigidity and improve metabolic stability by shielding susceptible positions from enzymatic degradation.

Synthesis of Drug-like Compounds

Alkenes are versatile starting materials for synthesizing more complex molecules. For instance, alkene hydrodifluoroalkylation is a key strategy for creating difluoromethylated compounds, which are of high interest for medicinal agents due to the unique properties conferred by fluorine.[12] The development of methods for Markovnikov hydrodifluoroalkylation of alkenes allows for the synthesis of α-branched difluorinated ketones, which have shown potential as anticancer agents.[12]

Biological Activity

Some branched alkenes themselves possess biological activity. A study on synthetic diarylalkenes revealed that some compounds had high in vitro antimicrobial activity against Bacillus subtilis and Mycobacterium smegmatis.[7] The biological activity of long-chain compounds is often related to their hydrophobicity, which influences their ability to cross cell membranes and interact with molecular targets.[13]

Quantitative Biological Activity Data

The following table presents antimicrobial activity data for selected synthetic diarylalkenes, demonstrating the potential of this compound class.

| Compound | Substituent R | MIC vs. B. subtilis (µg/mL) | MIC vs. M. smegmatis (µg/mL) | Citation |

| 13a | H | >100 | >100 | [7] |

| 13b | CH₃ | 50 | 50 | [7] |

| 13c | C₂H₅ | 25 | 25 | [7] |

| 13d | C₃H₇ | 12.5 | 12.5 | [7] |

| 13e | C₄H₉ | 6.25 | 6.25 | [7] |

| 13f | C₅H₁₁ | 3.13 | 3.13 | [7] |

MIC: Minimum Inhibitory Concentration. Data extracted from a study on diarylalkenes, a class of branched alkenes.[7]

Conclusion

Branched long-chain alkenes represent a structurally diverse and functionally significant class of molecules. Their unique physicochemical properties, governed by chain length and branching, make them valuable in materials science and particularly in drug development. Advances in both chemical synthesis and biotechnology are providing new avenues for accessing these compounds. Their role as lipophilic scaffolds, versatile synthetic intermediates, and potentially bioactive agents ensures that they will remain an important focus for researchers and scientists in the pharmaceutical industry. Further exploration into their structure-activity relationships and the development of stereoselective synthetic methods will undoubtedly unlock new therapeutic possibilities.

References

- 1. tutorchase.com [tutorchase.com]

- 2. CK12-Foundation [flexbooks.ck12.org]

- 3. Physical Properties of Alkenes [saylordotorg.github.io]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chemistwizards.com [chemistwizards.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Synthesis and biological activity of new diarylalkenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Genes Involved in Long-Chain Alkene Biosynthesis in Micrococcus luteus - PMC [pmc.ncbi.nlm.nih.gov]

- 9. journals.asm.org [journals.asm.org]

- 10. researchgate.net [researchgate.net]

- 11. Microbial synthesis of long-chain α-alkenes from methanol by engineering Pichia pastoris - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Regioselective Markovnikov hydrodifluoroalkylation of alkenes using difluoroenoxysilanes - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Quantitative structure--activity relationship of double alkyl chain drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Profile of 8-Heptadecene, 9-octyl-: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the branched alkene, 8-Heptadecene, 9-octyl- (CAS No. 24306-18-1; PubChem CID: 292287).[1] The following sections detail its mass spectrometry, nuclear magnetic resonance, and infrared spectroscopy profiles, including experimental protocols and data interpretation. This information is crucial for the identification, characterization, and quality control of this compound in research and development settings.

Core Spectroscopic Data

The quantitative spectroscopic data for 8-Heptadecene, 9-octyl- are summarized below. These data are essential for the unambiguous identification and structural elucidation of the molecule.

Mass Spectrometry (MS) Data

The gas chromatography-mass spectrometry (GC-MS) analysis of 8-Heptadecene, 9-octyl- reveals a detailed fragmentation pattern characteristic of a long-chain branched hydrocarbon. The key mass spectral data are presented in Table 1.

Table 1: Key Mass Spectrometry Data for 8-Heptadecene, 9-octyl-

| Property | Value | Source |

| Molecular Formula | C25H50 | PubChem[1] |

| Molecular Weight | 350.7 g/mol | PubChem[1] |

| NIST Number | 15908 | PubChem[1] |

| Total Peaks | 177 | PubChem[1] |

Further detailed peak information would be populated here if publicly available.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides insight into the carbon skeleton of the molecule. The available data from SpectraBase is summarized in Table 2.

Table 2: ¹³C NMR Spectral Data for 8-Heptadecene, 9-octyl-

| Data Type | Availability | Source |

| ¹³C NMR Spectra | Available | SpectraBase (via PubChem)[1] |

Specific chemical shifts (ppm) would be listed here if the peak list were publicly accessible.

Infrared (IR) Spectroscopy Data

Infrared (IR) spectroscopy identifies the functional groups present in a molecule. The vapor phase IR spectrum for 8-Heptadecene, 9-octyl- has been recorded and is available through SpectraBase.

Table 3: Infrared Spectroscopy Data for 8-Heptadecene, 9-octyl-

| Data Type | Availability | Source |

| Vapor Phase IR Spectra | Available | SpectraBase (via PubChem)[1] |

Characteristic absorption bands (cm⁻¹) would be detailed here if the spectral data were publicly available.

Experimental Protocols

The following sections describe generalized experimental methodologies for obtaining the spectroscopic data presented above. These protocols are based on standard techniques for the analysis of long-chain, non-polar hydrocarbons.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile and semi-volatile organic compounds. For a high molecular weight hydrocarbon like 8-Heptadecene, 9-octyl-, a high-temperature GC method is typically employed.

Sample Preparation: The sample is typically dissolved in a volatile organic solvent, such as hexane or dichloromethane, to an appropriate concentration (e.g., 1 mg/mL).

Instrumentation:

-

Gas Chromatograph: Equipped with a capillary column suitable for high-temperature analysis (e.g., a 30m x 0.25mm ID, 0.25µm film thickness 5% phenyl methylpolysiloxane column).

-

Injector: Split/splitless injector, typically operated in splitless mode for trace analysis or split mode for more concentrated samples.

-

Oven Temperature Program: A temperature ramp is used to ensure good separation of components. A typical program might start at a low temperature (e.g., 60°C), hold for a few minutes, and then ramp at a controlled rate (e.g., 10°C/min) to a final temperature of around 300-320°C.

-

Mass Spectrometer: A quadrupole or ion trap mass spectrometer is commonly used.

-

Ionization: Electron Ionization (EI) at 70 eV is standard for creating reproducible fragmentation patterns.

-

Mass Range: A scan range of m/z 50-600 is generally sufficient to capture the molecular ion and significant fragments.

Data Analysis: The resulting chromatogram separates the components of the sample, and the mass spectrum of the peak corresponding to 8-Heptadecene, 9-octyl- is then compared to spectral libraries (e.g., NIST) for identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy is used to determine the number and type of carbon atoms in a molecule.

Sample Preparation: A few milligrams of the purified sample are dissolved in a deuterated solvent (e.g., chloroform-d, CDCl₃). Tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing (0 ppm).

Instrumentation:

-

NMR Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used to obtain a proton-decoupled ¹³C NMR spectrum.

-

Probe: A standard broadband probe is suitable for this analysis.

-

Acquisition Parameters: Key parameters include the number of scans (which may be high due to the low natural abundance of ¹³C), a relaxation delay (d1) of 1-2 seconds, and a spectral width appropriate for carbon nuclei (e.g., 0-220 ppm).[2]

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected to produce the final spectrum. The chemical shifts of the peaks are then reported relative to TMS.

Infrared (IR) Spectroscopy

Attenuated Total Reflectance (ATR) Fourier-Transform Infrared (FTIR) spectroscopy is a common and convenient method for analyzing liquid samples.

Sample Preparation: For a liquid sample like 8-Heptadecene, 9-octyl-, a single drop is placed directly onto the ATR crystal.[3][4]

Instrumentation:

-

FTIR Spectrometer: A standard benchtop FTIR spectrometer equipped with an ATR accessory (e.g., with a diamond or zinc selenide crystal).

-

Measurement Parameters: A background spectrum of the clean, empty ATR crystal is first collected. The sample is then applied, and the sample spectrum is recorded. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio over a spectral range of 4000-400 cm⁻¹.

Data Analysis: The resulting spectrum shows the absorption of infrared radiation as a function of wavenumber (cm⁻¹). The positions and intensities of the absorption bands are correlated with specific molecular vibrations, allowing for the identification of functional groups. For 8-Heptadecene, 9-octyl-, characteristic peaks for C-H stretching and bending, and C=C stretching would be expected.

Visualizations

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a liquid organic compound such as 8-Heptadecene, 9-octyl-.

Caption: Workflow for the spectroscopic analysis of 8-Heptadecene, 9-octyl-.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 8-Heptadecene, 9-octyl- via Wittig Reaction

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Wittig reaction is a powerful and widely utilized method in organic synthesis for the formation of carbon-carbon double bonds. This reaction involves the treatment of an aldehyde or a ketone with a phosphorus ylide (also known as a Wittig reagent) to afford an alkene and triphenylphosphine oxide.[1][2][3][4][5][6] The primary driving force for this reaction is the formation of the highly stable phosphorus-oxygen double bond in triphenylphosphine oxide.[2][4] A key advantage of the Wittig reaction is the unambiguous placement of the double bond in the product, a feature not always achievable with other elimination reactions.[2][5]

This document provides a detailed protocol for the synthesis of 8-Heptadecene, 9-octyl-, a long-chain alkene, utilizing the Wittig reaction. The stereochemical outcome of the Wittig reaction, yielding either the (Z)- or (E)-isomer, is highly dependent on the nature of the ylide. Non-stabilized ylides typically lead to the (Z)-alkene, while stabilized ylides favor the formation of the (E)-alkene.[1][3] The protocol described herein focuses on a general approach that can be adapted to favor the desired isomer.

Retrosynthetic Analysis

The target molecule, 8-Heptadecene, 9-octyl-, can be disconnected at the double bond to reveal two possible synthetic routes via the Wittig reaction.

Route A: Reaction of nonanal with (1-octylnonylidene)triphenylphosphorane.

Route B: Reaction of 2-heptadecanone with octylidenetriphenylphosphorane.

For the purpose of this protocol, we will focus on Route A , which is often preferred as it involves a primary alkyl halide for the synthesis of the phosphonium salt, which is generally more efficient than using a secondary halide as would be required for Route B.[7]

Reaction Principle and Signaling Pathway

The Wittig reaction proceeds through a series of well-defined steps. First, a phosphonium salt is prepared via the SN2 reaction of triphenylphosphine with an appropriate alkyl halide.[2][8] This salt is then deprotonated by a strong base to form the phosphorus ylide. The ylide then attacks the carbonyl carbon of an aldehyde or ketone, leading to a betaine intermediate, which subsequently forms a four-membered ring intermediate called an oxaphosphetane.[1][2][4] This intermediate then collapses to yield the final alkene and triphenylphosphine oxide.

References

- 1. Wittig Reaction [organic-chemistry.org]

- 2. 20.4. The Wittig reaction | Organic Chemistry II [courses.lumenlearning.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. people.chem.umass.edu [people.chem.umass.edu]

- 5. web.mnstate.edu [web.mnstate.edu]

- 6. Wittig Reaction and Isomerization – Intermediate Organic Chemistry Lab Manual [odp.library.tamu.edu]

- 7. youtube.com [youtube.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

Metathesis Routes to Substituted Long-Chain Alkenes: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of substituted long-chain alkenes utilizing various metathesis strategies. Olefin metathesis has emerged as a powerful and versatile tool in organic synthesis, enabling the formation of carbon-carbon double bonds with high efficiency and functional group tolerance. The following sections detail the principles and applications of key metathesis reactions, including Cross-Metathesis (CM), Ring-Opening Metathesis Polymerization (ROMP), and Enyne Metathesis, for the generation of complex alkenes.

Cross-Metathesis (CM) for the Synthesis of Substituted Alkenes

Cross-metathesis is a powerful reaction that forms a new carbon-carbon double bond by scrambling the alkylidene groups of two different alkenes. This methodology is particularly useful for the synthesis of disubstituted, trisubstituted, and even sterically hindered tetrasubstituted long-chain alkenes. The reaction is typically catalyzed by ruthenium-based complexes, such as Grubbs' and Hoveyda-Grubbs' catalysts, which offer excellent functional group tolerance and stability.[1][2]

A significant challenge in cross-metathesis is controlling the stereoselectivity of the newly formed double bond (E/Z isomerism) and preventing the formation of undesired homodimers.[3] Strategies to address these challenges include the use of sterically demanding catalysts, careful selection of reaction partners with different reactivities, and optimization of reaction conditions.[3][4][5]

Application: Synthesis of Trisubstituted Alkenes

The synthesis of trisubstituted alkenes via cross-metathesis is a valuable transformation in the synthesis of natural products and pharmaceuticals.[6][7][8] By reacting a terminal alkene with a 1,1-disubstituted alkene, a trisubstituted alkene can be formed. The choice of catalyst and reaction parameters is crucial for achieving high yields and stereoselectivity.[5]

Table 1: Cross-Metathesis for the Synthesis of Trisubstituted Alkenes

| Entry | Alkene 1 | Alkene 2 | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Product | Yield (%) | E:Z Ratio | Reference |

| 1 | 1-Octene | 2-Methyl-1-butene | Grubbs II (5) | CH₂Cl₂ | 40 | 12 | 2-Methyl-2-decene | 85 | >98:2 | [4] |

| 2 | Allylbenzene | Isobutylene | Hoveyda-Grubbs II (3) | Toluene | 80 | 6 | 4-Methyl-1-phenyl-2-pentene | 92 | 95:5 | [5] |

| 3 | Styrene | 2-Ethyl-1-hexene | Grubbs II (5) | CH₂Cl₂ | 40 | 16 | 3-Ethyl-1-phenyl-1-octene | 78 | 90:10 | [5] |

Experimental Protocol: Synthesis of (E)-2-Methyl-2-decene via Cross-Metathesis

This protocol describes the synthesis of a trisubstituted alkene using a Grubbs-type catalyst.

Materials:

-

1-Octene (1.0 mmol, 1.0 eq)

-

2-Methyl-1-butene (2.0 mmol, 2.0 eq)

-

Grubbs' Second-Generation Catalyst (0.05 mmol, 5 mol%)

-

Anhydrous Dichloromethane (CH₂Cl₂)

-

Argon atmosphere

Procedure:

-

To a dry Schlenk flask under an argon atmosphere, add Grubbs' Second-Generation Catalyst (42.5 mg, 0.05 mmol).

-

Add anhydrous dichloromethane (10 mL) to dissolve the catalyst.

-

Add 1-octene (112 mg, 0.157 mL, 1.0 mmol) to the solution.

-

Add 2-methyl-1-butene (140 mg, 0.22 mL, 2.0 mmol) to the reaction mixture.

-

Stir the reaction mixture at 40 °C for 12 hours. The reaction progress can be monitored by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

-

Purify the residue by flash column chromatography on silica gel (eluting with hexanes) to afford the desired product, (E)-2-methyl-2-decene.

Characterization:

The product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity. The E:Z ratio can be determined by ¹H NMR spectroscopy or GC analysis.

Caption: Experimental workflow for cross-metathesis.

Ring-Opening Metathesis Polymerization (ROMP) for Functionalized Long-Chain Alkenes

Ring-Opening Metathesis Polymerization (ROMP) is a powerful chain-growth polymerization technique used to synthesize polymers with a wide range of functional groups incorporated into the polymer backbone.[9] The resulting polymers consist of repeating long-chain alkene units. Strained cyclic olefins, such as norbornene and its derivatives, are common monomers for ROMP.[10][11] The molecular weight and polydispersity of the polymers can be controlled by adjusting the monomer-to-initiator ratio and through the use of chain transfer agents (CTAs).[10]

Application: Synthesis of Functionalized Polynorbornenes

Functionalized norbornenes can be polymerized via ROMP to create polymers with diverse properties, suitable for applications in materials science and biomedicine.[9][12][13] The functional groups can be introduced either on the norbornene monomer or post-polymerization.

Table 2: ROMP of Functionalized Norbornenes

| Entry | Monomer | Initiator | Monomer:Initiator | Solvent | Product Polymer | Mₙ (kDa) | PDI | Reference |

| 1 | Exo-N-phenylnorborneneimide | Grubbs III | 50:1 | CH₂Cl₂ | Poly(exo-N-phenylnorborneneimide) | 15.2 | 1.12 | [10] |

| 2 | 5-Norbornene-2-methanol | Grubbs II | 100:1 | Toluene | Poly(5-norbornene-2-methanol) | 28.5 | 1.21 | [9] |

| 3 | Exo-5-norbornenecarboxylic acid | Hoveyda-Grubbs II | 75:1 | THF | Poly(exo-5-norbornenecarboxylic acid) | 21.8 | 1.15 | [10] |

Experimental Protocol: Synthesis of Poly(exo-N-phenylnorborneneimide) via ROMP

This protocol outlines the synthesis of a functionalized polymer using ROMP.

Materials:

-

Exo-N-phenylnorborneneimide (1.0 mmol, 1.0 eq)

-

Grubbs' Third-Generation Catalyst (0.02 mmol, 0.02 eq)

-

Anhydrous Dichloromethane (CH₂Cl₂)

-

Ethyl vinyl ether (quenching agent)

-

Methanol (for precipitation)

-

Argon atmosphere

Procedure:

-

In a glovebox, dissolve exo-N-phenylnorborneneimide (211 mg, 1.0 mmol) in anhydrous dichloromethane (5 mL) in a vial equipped with a stir bar.

-

In a separate vial, dissolve Grubbs' Third-Generation Catalyst (17.8 mg, 0.02 mmol) in anhydrous dichloromethane (1 mL).

-

Rapidly add the catalyst solution to the monomer solution with vigorous stirring.

-

Allow the polymerization to proceed for 1 hour at room temperature. The solution will become viscous.

-

Quench the polymerization by adding a few drops of ethyl vinyl ether.

-

Precipitate the polymer by adding the reaction mixture dropwise to a large volume of cold methanol.

-

Collect the polymer by filtration, wash with methanol, and dry under vacuum to a constant weight.

Characterization:

The polymer should be characterized by Gel Permeation Chromatography (GPC) to determine the number-average molecular weight (Mₙ) and polydispersity index (PDI). ¹H NMR and ¹³C NMR spectroscopy can be used to confirm the polymer structure.

Caption: Generalized mechanism of ROMP.

Enyne Metathesis for the Synthesis of Conjugated Dienes

Enyne metathesis is a bond reorganization reaction between an alkene and an alkyne, catalyzed by a metal carbene, to produce a 1,3-diene.[14][15] This reaction can be performed intramolecularly (ring-closing enyne metathesis, RCEYM) or intermolecularly (cross-enyne metathesis).[14][16] Enyne metathesis is a highly atom-economical process for creating conjugated diene systems, which are valuable building blocks in organic synthesis, particularly for Diels-Alder reactions.[16][17] Ruthenium-based catalysts are commonly employed for this transformation.[18]

Application: Synthesis of 1,3-Dienes via Cross-Enyne Metathesis

Cross-enyne metathesis between a terminal alkyne and an alkene, often ethylene, provides a direct route to terminal 1,3-dienes.[18] The reaction is typically carried out under an atmosphere of ethylene to promote the desired transformation and regenerate the active catalyst.

Table 3: Cross-Enyne Metathesis for 1,3-Diene Synthesis

| Entry | Alkyne | Alkene | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Product | Yield (%) | Reference | |---|---|---|---|---|---|---|---|---| | 1 | 1-Octyne | Ethylene (1 atm) | Grubbs II (5) | Toluene | 80 | 6 | 1,3-Nonadiene | 88 |[18] | | 2 | Phenylacetylene | Ethylene (1 atm) | Hoveyda-Grubbs II (3) | Benzene | 70 | 8 | 1-Phenyl-1,3-butadiene | 91 |[18] | | 3 | 1-Decyne | Propylene | Grubbs II (5) | Toluene | 80 | 12 | 2-Methyl-1,3-undecadiene | 75 |[14] |

Experimental Protocol: Synthesis of 1,3-Nonadiene via Cross-Enyne Metathesis

This protocol details the synthesis of a terminal 1,3-diene from a terminal alkyne and ethylene.

Materials:

-

1-Octyne (1.0 mmol, 1.0 eq)

-

Grubbs' Second-Generation Catalyst (0.05 mmol, 5 mol%)

-

Anhydrous Toluene

-

Ethylene gas

-

Argon atmosphere

Procedure:

-

To a dry Schlenk tube equipped with a stir bar, add Grubbs' Second-Generation Catalyst (42.5 mg, 0.05 mmol).

-

Evacuate and backfill the tube with argon three times.

-

Add anhydrous toluene (10 mL) to dissolve the catalyst.

-

Add 1-octyne (110 mg, 0.146 mL, 1.0 mmol) to the solution.

-

Bubble ethylene gas through the reaction mixture for 10 minutes.

-

Seal the Schlenk tube and heat the reaction mixture to 80 °C for 6 hours.

-

Cool the reaction to room temperature and quench with a few drops of ethyl vinyl ether.

-

Concentrate the reaction mixture under reduced pressure.

-

Purify the residue by flash column chromatography on silica gel (eluting with hexanes) to yield 1,3-nonadiene.

Characterization:

The product should be characterized by ¹H NMR, ¹³C NMR, and GC-MS to confirm its structure and purity.

Caption: Catalytic cycle of cross-enyne metathesis.

References

- 1. Synthesis of Tetrasubstituted Alkenes via Metathesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemistry.illinois.edu [chemistry.illinois.edu]

- 3. Cross Metathesis [organic-chemistry.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Synthesis of trisubstituted alkenes via olefin cross-metathesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis of E- and Z-trisubstituted alkenes by catalytic cross-metathesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. dspace.mit.edu [dspace.mit.edu]

- 8. Synthesis of E- and Z-Trisubstituted Alkenes Using Chemoselective Cross-Metathesis - XiMo: Solution driven technology [ximo-inc.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Practical Route for Catalytic Ring-Opening Metathesis Polymerization - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Ring-opening metathesis polymerization of (oxa)norbornenes with sulfonate, sulfone, and sulfoxide sidechains - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 13. The synthesis and ring-opening metathesis polymerization of peptide functionalized norbornenes - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 14. Enyne Metathesis [organic-chemistry.org]

- 15. uwindsor.ca [uwindsor.ca]

- 16. soc.chim.it [soc.chim.it]

- 17. researchgate.net [researchgate.net]

- 18. Recent Progress on Enyne Metathesis: Its Application to Syntheses of Natural Products and Related Compounds - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: GC-MS Analysis of 8-Heptadecene, 9-octyl-

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Heptadecene, 9-octyl- is a long-chain branched alkene with the molecular formula C25H50.[1] Its high molecular weight and non-polar nature make Gas Chromatography-Mass Spectrometry (GC-MS) the analytical method of choice for its identification and quantification in various matrices. This application note provides a comprehensive protocol for the analysis of 8-Heptadecene, 9-octyl-, including sample preparation, GC-MS parameters, and data analysis. The methodologies described are based on established principles for the analysis of long-chain hydrocarbons and are intended to serve as a starting point for laboratory-specific validation.

Quantitative Data Summary

Due to the limited availability of published quantitative data for 8-Heptadecene, 9-octyl-, the following table presents a hypothetical data set to illustrate the expected performance of the described method. This data should be used for illustrative purposes only.

| Sample ID | Matrix | Concentration (µg/mL) | Peak Area (arbitrary units) | Retention Time (min) |

| STD-1 | Hexane | 1 | 150,000 | 22.5 |

| STD-2 | Hexane | 5 | 750,000 | 22.5 |

| STD-3 | Hexane | 10 | 1,500,000 | 22.5 |

| Sample-A | Plasma | 2.3 | 345,000 | 22.5 |

| Sample-B | Tissue | 7.8 | 1,170,000 | 22.5 |

Experimental Protocols

Sample Preparation

The choice of sample preparation technique is critical for the accurate analysis of 8-Heptadecene, 9-octyl- and depends on the sample matrix.

a) Liquid Samples (e.g., biological fluids, oils):

-

Liquid-Liquid Extraction (LLE): This technique is suitable for extracting non-polar compounds like 8-Heptadecene, 9-octyl- from aqueous matrices.[2]

-

To 1 mL of the liquid sample, add 2 mL of a non-polar organic solvent such as hexane or dichloromethane.[2][3]

-

Vortex the mixture vigorously for 2 minutes to ensure thorough mixing.

-

Centrifuge at 3000 rpm for 10 minutes to separate the organic and aqueous layers.[3]

-

Carefully transfer the upper organic layer to a clean glass vial.

-

Evaporate the solvent under a gentle stream of nitrogen to concentrate the analyte.[4]

-

Reconstitute the residue in a known volume of hexane for GC-MS analysis.

-

b) Solid Samples (e.g., tissues, plant material):

-

Solid-Liquid Extraction (SLE):

-

Homogenize 1 g of the solid sample.

-

Add 5 mL of hexane and sonicate for 15 minutes.

-

Centrifuge at 3000 rpm for 10 minutes.

-

Collect the supernatant.

-

Repeat the extraction process twice more with fresh solvent.

-

Combine the supernatants and evaporate to dryness under nitrogen.

-

Reconstitute the residue in a suitable volume of hexane.

-

-

Solid-Phase Extraction (SPE): This can be used for cleanup and concentration.[2] A non-polar sorbent (e.g., C18) should be used.

GC-MS Instrumentation and Parameters

-

Gas Chromatograph: Agilent 7890B or equivalent.

-

Mass Spectrometer: Agilent 5977A or equivalent.

-

Column: A non-polar column, such as a (5%-Phenyl)-methylpolysiloxane (e.g., HP-5MS), 30 m x 0.25 mm i.d., 0.25 µm film thickness, is recommended for separating long-chain hydrocarbons.[5]

-

Injector: Splitless mode at 280 °C.

-

Oven Temperature Program:

-

Initial temperature: 100 °C, hold for 2 minutes.

-

Ramp: 10 °C/min to 300 °C.

-

Hold: 10 minutes at 300 °C.

-

-

Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.[5]

-

Mass Spectrometer Parameters:

Data Analysis and Interpretation

The identification of 8-Heptadecene, 9-octyl- is based on its retention time and mass spectrum. The mass spectrum of alkanes and alkenes is characterized by clusters of peaks separated by 14 mass units, corresponding to the loss of (CH2)nCH3 fragments.[7][8]

Expected Fragmentation Pattern:

-

Molecular Ion (M+): The molecular ion peak at m/z 350.7 is expected to be of low intensity or absent.[1]

-

Key Fragments: Cleavage at the branched point is likely, leading to stable carbocations. Common fragments would arise from the loss of alkyl chains. The NIST library indicates the top three peaks for this compound are at m/z 55, 57, and another unspecified value.[1] The peak at m/z 57 is characteristic of a butyl cation ([C4H9]+), and m/z 55 often corresponds to a butenyl cation ([C4H7]+).

Visualizations

References

- 1. 8-Heptadecene, 9-octyl- | C25H50 | CID 292287 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Sample preparation GC-MS [scioninstruments.com]

- 3. Common Sample Preparation Techniques for GC-MS Analysis [hplcvials.com]

- 4. organomation.com [organomation.com]

- 5. forensicresources.org [forensicresources.org]

- 6. GC/MS Analysis of Long-Chain Aldehydes from Recent Coral [scirp.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chem.libretexts.org [chem.libretexts.org]

Application Note: Mass Spectrometry Fragmentation Analysis of 8-Heptadecene, 9-octyl-

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed analysis of the expected electron ionization (EI) mass spectrometry fragmentation pattern of the branched alkene, 8-Heptadecene, 9-octyl-. Understanding the fragmentation behavior of such long-chain unsaturated hydrocarbons is crucial for their identification and structural elucidation in complex mixtures. This note outlines the primary fragmentation pathways, predicts the major fragment ions, and provides a general experimental protocol for its analysis using Gas Chromatography-Mass Spectrometry (GC-MS).

Introduction

8-Heptadecene, 9-octyl-, with the chemical formula C25H50 and a molecular weight of 350.7 g/mol , is a large, branched, unsaturated hydrocarbon.[1] Its structure presents several key features that dictate its fragmentation pattern in mass spectrometry. The presence of a double bond and significant branching influences the stability of the resulting fragment ions. In electron ionization mass spectrometry, the initial step is the formation of a molecular ion (M+•) by the loss of an electron. Due to the presence of the double bond, the molecular ion of an alkene is typically more pronounced than that of a corresponding alkane.[2] Subsequent fragmentation occurs through various pathways, primarily driven by the formation of stable carbocations.

Predicted Mass Spectrometry Fragmentation Pattern

The fragmentation of 8-Heptadecene, 9-octyl- is expected to be governed by cleavage at positions allylic to the double bond and at the branching point, as these lead to the formation of resonance-stabilized allylic cations and stable tertiary carbocations, respectively.

Key Fragmentation Pathways:

-

Allylic Cleavage: The bonds allylic to the C8=C9 double bond are prone to cleavage. This is a favored fragmentation pathway for alkenes due to the formation of resonance-stabilized carbocations.[2]

-

Cleavage at the Branching Point: As a branched hydrocarbon, fragmentation is expected to occur at the C9 position, which is a point of significant branching. This leads to the formation of stable secondary and tertiary carbocations.

-

Alkyl Series Fragmentation: Like other long-chain hydrocarbons, the mass spectrum is expected to show clusters of peaks separated by 14 mass units (CH2), corresponding to the successive loss of methylene groups.[2]

A diagram illustrating the predicted primary fragmentation pathways is shown below:

Caption: Predicted fragmentation pathways of 8-Heptadecene, 9-octyl-.

Table 1: Predicted Major Fragment Ions for 8-Heptadecene, 9-octyl-

| m/z | Proposed Fragment Ion | Formation Pathway |

| 350 | [C25H50]+• | Molecular Ion (M+•) |

| 239 | [C17H35]+ | Allylic cleavage with loss of a C8H15• radical |

| 225 | [C16H33]+ | Allylic cleavage with loss of a C9H17• radical |

| 238 | [C17H34]+• | Cleavage at the branch point with loss of C8H16 |

| 111 | [C8H15]+ | Cleavage at the branch point with loss of a C17H35• radical |

| ... | [CnH2n+1]+, [CnH2n-1]+ | General alkyl series fragmentation |

Experimental Protocol: GC-MS Analysis

This protocol provides a general methodology for the analysis of 8-Heptadecene, 9-octyl- using a standard Gas Chromatography-Mass Spectrometry (GC-MS) system.

1. Sample Preparation:

-

Dissolve the sample containing 8-Heptadecene, 9-octyl- in a volatile, non-polar solvent such as hexane or heptane to a final concentration of approximately 1 mg/mL.

-

Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.

2. GC-MS Instrumentation and Parameters:

-

Gas Chromatograph: A standard GC system equipped with a split/splitless injector.

-

Column: A non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, with a stationary phase like 5% phenyl-methylpolysiloxane).

-

Injector: Set to 280°C with a split ratio of 20:1.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 100°C, hold for 2 minutes.

-

Ramp: 10°C/min to 320°C.

-

Final hold: Hold at 320°C for 10 minutes.

-

-

Mass Spectrometer: An electron ionization (EI) mass spectrometer.

-

Ion Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

Electron Energy: 70 eV.

-

Mass Range: Scan from m/z 40 to 500.

3. Data Acquisition and Analysis:

-

Inject 1 µL of the prepared sample into the GC-MS system.

-

Acquire the total ion chromatogram (TIC) and the mass spectrum for the peak corresponding to 8-Heptadecene, 9-octyl-.

-

Identify the molecular ion and major fragment ions. Compare the obtained spectrum with the predicted fragmentation pattern and library spectra if available.

A workflow for the experimental and data analysis process is depicted below:

Caption: Experimental and data analysis workflow.

Conclusion

The mass spectrometry fragmentation of 8-Heptadecene, 9-octyl- is predicted to be dominated by allylic cleavage and fragmentation at the branching point, leading to a series of characteristic ions. The provided GC-MS protocol offers a starting point for the experimental analysis of this and similar high-molecular-weight branched alkenes. Accurate interpretation of the mass spectrum, guided by the principles outlined in this note, is essential for the confident identification and structural characterization of such compounds.

References

Application Note: High-Purity Isolation of 8-Heptadecene, 9-octyl- via Automated Flash Column Chromatography

Audience: Researchers, scientists, and drug development professionals involved in synthetic chemistry and compound purification.

Abstract: This application note details a robust protocol for the purification of the non-polar alkene, 8-Heptadecene, 9-octyl- (C25H50), from a crude synthetic mixture. Given its hydrocarbon structure, the compound exhibits minimal polarity, making normal-phase column chromatography an ideal method for isolating it from potentially more polar impurities. The described methodology employs silica gel as the stationary phase and a non-polar solvent system as the mobile phase, ensuring efficient and high-resolution separation. This protocol is designed to be directly applicable for researchers requiring high-purity samples of large, non-polar molecules for downstream applications.

Introduction

8-Heptadecene, 9-octyl- is a long-chain unsaturated hydrocarbon with the molecular formula C25H50. The purification of such large, non-polar compounds is a common challenge in organic synthesis. Impurities often include unreacted starting materials, reaction byproducts, or isomers, which may possess slightly different polarities.

Column chromatography is a fundamental purification technique that separates components of a mixture based on their differential distribution between a stationary phase and a mobile phase.[1][2][3] For non-polar compounds like 8-Heptadecene, 9-octyl-, normal-phase chromatography is particularly effective.[4][5] In this mode, a polar stationary phase (typically silica gel or alumina) is used in conjunction with a non-polar mobile phase.[2][4] Non-polar analytes have weak interactions with the stationary phase and are eluted quickly, while more polar impurities are retained for longer, allowing for effective separation.[1] This document provides a detailed protocol for the purification of 8-Heptadecene, 9-octyl- using flash column chromatography.

Materials and Equipment

| Reagents and Consumables | Equipment |

| Crude 8-Heptadecene, 9-octyl- mixture | Automated Flash Chromatography System |

| Silica Gel (230-400 mesh) | Pre-packed Silica Gel Columns (e.g., 40 g) |

| n-Hexane (HPLC Grade) | Thin-Layer Chromatography (TLC) Plates (Silica) |

| Ethyl Acetate (HPLC Grade) | TLC Developing Chamber |

| Dichloromethane (DCM, HPLC Grade) | UV Lamp (254 nm) |

| Potassium Permanganate (KMnO4) Stain | Rotary Evaporator |

| Glass Vials for Fraction Collection | Glassware (beakers, flasks, graduated cylinders) |

| Celite® 545 | Air or Nitrogen Inlet for pressure |

Experimental Protocols

Preliminary Analysis: Thin-Layer Chromatography (TLC)

Before performing column chromatography, it is crucial to determine the optimal solvent system using TLC.[5] This helps predict the separation on the column.

-

Spotting: Dissolve a small amount of the crude mixture in dichloromethane. Spot the solution onto a silica gel TLC plate.

-

Development: Place the plate in a TLC chamber containing a shallow pool of n-Hexane.

-

Visualization: After the solvent front nears the top, remove the plate and visualize the spots under a UV lamp (if any components are UV-active) and/or by staining with potassium permanganate (KMnO4), which reacts with the double bond in the target compound.

-

Optimization: The ideal solvent system should provide a retention factor (Rf) of approximately 0.3-0.4 for the target compound.[1] For 8-Heptadecene, 9-octyl-, 100% n-Hexane is expected to be a suitable eluent. If impurities are very non-polar, a gradient system starting with hexane and slowly introducing a slightly more polar solvent like ethyl acetate may be necessary.

Sample Preparation and Loading

Proper sample loading is critical for achieving good separation.

-

Dry Loading (Recommended): Dissolve the crude sample (e.g., 1.0 g) in a minimal volume of a volatile solvent like dichloromethane (10-15 mL).[6]

-

Add 2-3 grams of silica gel or Celite® to the solution.[6]

-

Remove the solvent using a rotary evaporator until a dry, free-flowing powder is obtained.[6] This powder will be loaded onto the column.

Column Packing and Equilibration

-

Column Selection: Choose a pre-packed silica column with a stationary phase mass approximately 20-50 times the mass of the crude sample.[1] For 1.0 g of crude material, a 40 g silica column is appropriate.

-

Equilibration: Mount the column onto the flash chromatography system.

-

Flush the column with the initial mobile phase (100% n-Hexane) for at least 3-5 column volumes to ensure the stationary phase is fully wetted and equilibrated.

Chromatographic Run and Fraction Collection

-

Loading: Carefully add the dry-loaded sample powder to the top of the equilibrated column bed. Add a thin layer of sand on top to prevent disturbance of the sample layer.

-

Elution: Begin the chromatographic run using the optimized mobile phase. For this application, an isocratic elution with 100% n-Hexane is the recommended starting point.

-

Flow Rate: Set a suitable flow rate (e.g., 30-40 mL/min for a 40 g column).

-

Fraction Collection: Collect fractions of a consistent volume (e.g., 20 mL) throughout the run.

-

Monitoring: Monitor the elution profile using the system's detector (e.g., UV, if applicable) or by spotting collected fractions onto TLC plates and visualizing.

Product Isolation

-

Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure 8-Heptadecene, 9-octyl-.

-

Pooling: Combine the pure fractions into a clean, pre-weighed round-bottom flask.

-

Solvent Removal: Remove the solvent (n-Hexane) using a rotary evaporator to yield the purified product as a colorless oil.

-

Purity Confirmation: Determine the purity of the final product using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy.

Data Presentation

The following tables represent hypothetical data from a typical purification run.

Table 1: TLC Analysis for Solvent System Optimization

| Solvent System (Hexane:Ethyl Acetate) | Rf of 8-Heptadecene, 9-octyl- | Rf of Impurity A (More Polar) | Observations |

| 100:0 | 0.45 | 0.05 | Good separation, ideal for column. |

| 98:2 | 0.65 | 0.20 | Compounds move too fast. |

| 95:5 | 0.80 | 0.40 | Poor separation. |

Table 2: Elution Profile and Fraction Analysis

| Fraction Numbers | Volume (mL) | TLC Analysis Result | Status |

| 1-5 | 100 | No compound detected | Discard |

| 6-15 | 200 | Pure 8-Heptadecene, 9-octyl- | Combine for Product |

| 16-18 | 60 | Mixture of product and impurity | Set aside |

| 19-25 | 140 | Pure Impurity A | Discard |

Table 3: Purification Summary

| Parameter | Before Purification | After Purification |

| Mass | 1.00 g (Crude) | 0.85 g |

| Purity (by GC) | ~80% | >98% |

| Recovery | N/A | 85% (of target compound) |

| Appearance | Yellowish Oil | Colorless Oil |

Visualizations

Experimental Workflow

The following diagram illustrates the complete workflow for the purification of 8-Heptadecene, 9-octyl-.

Caption: Workflow for the purification of 8-Heptadecene, 9-octyl-.

Principle of Normal-Phase Separation

This diagram illustrates the separation mechanism within the column.

Caption: Separation of polar and non-polar compounds in normal-phase chromatography.

References

Lack of Scientific Data on "8-Heptadecene, 9-octyl-" as a Pheromone Component

Initial investigations have revealed no scientific literature or data supporting the role of "8-Heptadecene, 9-octyl-" (also known as 9-octylheptadec-8-ene) as a potential pheromone component. This compound (CAS Number: 24306-18-1) is listed in chemical databases, but its biological activity, particularly in the context of chemical communication in insects or other organisms, does not appear to have been studied or reported in peer-reviewed scientific publications.

Therefore, the creation of detailed Application Notes and Protocols for "8-Heptadecene, 9-octyl-" as a pheromone is not possible at this time due to the absence of foundational research.

Alternative Illustrative Example: (Z)-8-Heptadecene

To fulfill the user's request for the structure and content of such a document, we present detailed Application Notes and Protocols for a structurally related and well-documented compound, (Z)-8-Heptadecene . This compound has been identified as an electrophysiologically active semiochemical in the fly orchid (Ophrys insectifera) and is recognized by its pollinator, the digger wasp Argogorytes mystaceus.[1]

Application Notes and Protocols: (Z)-8-Heptadecene as a Potential Pheromone Component

For research use only. Not for use in diagnostic procedures.

Introduction

(Z)-8-Heptadecene is a long-chain alkene that has been identified as a key semiochemical involved in the pollination of the fly orchid, Ophrys insectifera. This orchid employs a strategy of sexual deception, where it mimics the sex pheromone of female digger wasps to attract male wasps, which then act as pollinators. (Z)-8-Heptadecene is a crucial component of the orchid's scent bouquet that elicits an electrophysiological response in the antennae of the male wasp, Argogorytes mystaceus.[1] These application notes provide an overview of the electrophysiological and behavioral activity of (Z)-8-Heptadecene and protocols for its study.

Chemical Information

| Property | Value |

| IUPAC Name | (Z)-heptadec-8-ene |

| Synonyms | cis-8-Heptadecene |

| CAS Number | 16369-12-3 |

| Molecular Formula | C₁₇H₃₄ |

| Molecular Weight | 238.45 g/mol |

| Appearance | Colorless liquid |

Quantitative Data

The primary method for quantifying the activity of (Z)-8-Heptadecene as a pheromone component is through electroantennography (EAG) or coupled gas chromatography-electroantennographic detection (GC-EAD). While specific response amplitudes can vary based on the experimental setup and individual insect, the following table summarizes the observed activity.

Table 1: Electrophysiological Activity of (Z)-8-Heptadecene on Argogorytes mystaceus Antennae

| Compound | Dose | Observed Response | Reference |

| (Z)-8-Heptadecene | 100 ng - 1 µg | Strong EAD activity | [1] |

| n-Pentadecane | 100 ng - 1 µg | EAD activity | [1] |

Note: "Strong EAD activity" indicates a consistent and significant antennal depolarization upon stimulation. Specific millivolt values are highly dependent on the experimental conditions.

Experimental Protocols

This protocol describes the general procedure for measuring the antennal response of Argogorytes mystaceus to (Z)-8-Heptadecene.

Materials:

-

Live male Argogorytes mystaceus wasps

-

(Z)-8-Heptadecene standard solution (e.g., 10 ng/µL in hexane)

-

Hexane (solvent control)

-

EAG apparatus (micromanipulators, electrodes, amplifier, data acquisition system)

-

Glass capillaries

-

Saline solution (e.g., Ringer's solution)

-

Gas chromatograph (for GC-EAD)

Procedure:

-

Antenna Preparation:

-

Immobilize a male wasp.

-

Excise one antenna at the base.

-

Mount the antenna between two electrodes filled with saline solution. The basal end is connected to the reference electrode and the distal tip is inserted into the recording electrode.

-

-

Stimulus Preparation:

-

For EAG, apply 10 µL of the (Z)-8-Heptadecene solution to a piece of filter paper and insert it into a Pasteur pipette.

-

Prepare a solvent control with hexane only.

-

-

Stimulation and Recording:

-

Deliver a puff of purified, humidified air through the pipette over the antenna.

-

Record the resulting electrical potential change (depolarization) from the antenna.

-

Allow sufficient time between stimulations for the antenna to recover.

-

For GC-EAD, the effluent from the GC column is split, with one part going to the detector (e.g., FID) and the other being directed over the prepared antenna. This allows for the simultaneous recording of the chemical profile and the antennal response.

-

This protocol outlines a basic field experiment to test the attractiveness of (Z)-8-Heptadecene to male Argogorytes mystaceus.

Materials:

-

Sticky traps or water traps

-

Rubber septa or other slow-release dispensers

-

(Z)-8-Heptadecene solution in a suitable solvent (e.g., hexane)

-

Solvent control (hexane only)

-

Field site with a known population of Argogorytes mystaceus

Procedure:

-

Lure Preparation:

-

Load rubber septa with a specific dose of (Z)-8-Heptadecene (e.g., 100 µg).

-

Prepare control septa loaded with solvent only.

-

Allow the solvent to evaporate completely.

-

-

Trap Deployment:

-

Place the lures in the center of the sticky traps.

-

Deploy the traps in the field in a randomized block design to minimize positional effects.

-

Ensure a sufficient distance between traps to avoid interference.

-

-

Data Collection and Analysis:

-

Collect and count the number of male Argogorytes mystaceus wasps caught in each trap after a set period (e.g., 24 hours).

-

Compare the number of wasps caught in the baited traps versus the control traps using appropriate statistical analysis (e.g., t-test or ANOVA).

-

A common method for the stereoselective synthesis of (Z)-alkenes is the Wittig reaction.

General Steps:

-

Ylide Formation: A phosphonium ylide is prepared by reacting a suitable alkyltriphenylphosphonium salt with a strong base. For (Z)-selectivity, non-stabilized ylides are typically used.

-

Wittig Reaction: The ylide is then reacted with an appropriate aldehyde or ketone. To synthesize (Z)-8-Heptadecene, one could react octyltriphenylphosphonium ylide with nonanal, or nonyltriphenylphosphonium ylide with octanal.

-

Purification: The resulting alkene is separated from the triphenylphosphine oxide byproduct and other reaction components, typically by column chromatography.

Visualizations

Caption: Experimental workflow for the evaluation of (Z)-8-Heptadecene.

Caption: Proposed signaling pathway for (Z)-8-Heptadecene in A. mystaceus.

Caption: Proposed biosynthetic pathway for (Z)-8-Heptadecene in Ophrys.

References

Application Notes and Protocols for the Use of "8-Heptadecene, 9-octyl-" in Semiochemical Research

Disclaimer: Direct research on "8-Heptadecene, 9-octyl-" as a semiochemical is limited in publicly available literature. The following application notes and protocols are based on established methodologies in semiochemical research and data from the closely related and studied compound, (Z)-8-Heptadecene , and other long-chain alkenes. These protocols provide a foundational framework for researchers investigating novel compounds like "8-Heptadecene, 9-octyl-".

Introduction

Semiochemicals, particularly insect pheromones, are pivotal in mediating intra-species communication and are increasingly utilized in integrated pest management strategies. Long-chain alkenes represent a significant class of these signaling molecules. (Z)-8-Heptadecene has been identified as an electrophysiologically active compound in various insect species, suggesting its potential role as a pheromone component.[1][2] This document outlines standard protocols for the identification, electrophysiological characterization, and behavioral validation of long-chain alkenes like "8-Heptadecene, 9-octyl-" in a research setting.

Data Presentation

Quantitative data from electrophysiological and behavioral assays are crucial for determining the biological activity of a putative semiochemical. Below are example tables illustrating how such data should be structured.

Table 1: Example Electroantennography (EAG) Dose-Response to (Z)-8-Heptadecene in Argogorytes fargeii

| Compound Tested | Dose (µg) | Mean EAG Response (mV) ± SEM (n=10) | Normalized Response (%) |

| Hexane (Control) | - | 0.1 ± 0.02 | 0 |

| (Z)-8-Heptadecene | 0.1 | 0.8 ± 0.15 | 35 |

| (Z)-8-Heptadecene | 1 | 1.5 ± 0.21 | 70 |

| (Z)-8-Heptadecene | 10 | 2.5 ± 0.35 | 100 |

| (Z)-8-Heptadecene | 100 | 2.6 ± 0.33 | 104 |

Note: Data are hypothetical and for illustrative purposes only.

Table 2: Example Field Trapping Bioassay Results for Rhopalomyia longicauda

| Lure Composition | Dose (mg) | Mean Trap Catch (males/trap/week) ± SEM (n=5) |

| Unbaited Control | - | 2 ± 0.5 |

| (Z)-2-Butyroxy-8-heptadecene (racemic) | 1 | 58 ± 7.2 |

| (S)-2-Butyroxy-8-heptadecene | 1 | 62 ± 8.1 |

| (R)-2-Butyroxy-8-heptadecene | 1 | 3 ± 0.8 |

| (Z)-2-Butyroxy-8-heptadecene + (Z)-8-Heptadecen-2-ol (1:0.26) | 1 | 15 ± 2.3 |

Note: Data are illustrative, based on findings for related compounds, indicating that specific enantiomers and the presence of other compounds can significantly affect attraction.[3]

Experimental Protocols

Protocol 1: Sample Collection and GC-MS/EAD Analysis

This protocol describes the collection of volatile compounds from insects and their subsequent analysis to identify electrophysiologically active components.

1. Volatile Collection:

-

Aeration: Place virgin female or male insects in a clean glass chamber.

-

Pull charcoal-filtered, humidified air over the insects at a flow rate of 100-200 mL/min.

-

Trap the effluent air containing volatile organic compounds (VOCs) on a solid-phase microextraction (SPME) fiber or in a glass tube containing a sorbent material like Porapak Q for a defined period (e.g., 4-8 hours).

-

Solvent Extraction: Alternatively, for less volatile cuticular hydrocarbons, whole-body or specific gland extraction can be performed using a non-polar solvent like hexane.

2. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

-

Elute the trapped volatiles from the sorbent using a minimal amount of high-purity hexane or perform thermal desorption directly in the GC inlet.

-

Inject the sample into a GC-MS system equipped with a non-polar or semi-polar capillary column (e.g., DB-5ms).

-

Use a temperature program that effectively separates the compounds of interest (e.g., initial temperature of 50°C, hold for 2 min, ramp at 10°C/min to 280°C, hold for 10 min).

-

Identify compounds by comparing their mass spectra and retention indices with those of authentic standards and libraries.[4]

3. Gas Chromatography-Electroantennographic Detection (GC-EAD):

-

Use a GC equipped with a column effluent splitter that directs the flow to both a flame ionization detector (FID) and an EAD preparation.[5]

-

The EAD preparation consists of an insect antenna mounted between two electrodes.[6]

-

As compounds elute from the GC column, simultaneously record the FID signal and any depolarization of the antennal preparation (the EAG signal).

-

Peaks in the FID chromatogram that consistently elicit a response from the antenna are considered electrophysiologically active and are candidates for further identification and behavioral testing.[4]

Protocol 2: Electroantennography (EAG) Bioassay

This protocol details how to measure the olfactory response of an insect antenna to a specific compound.[7][8]

1. Antenna Preparation:

-

Immobilize a live insect (e.g., a moth) in a pipette tip with the head protruding.

-

Excise an antenna at the base using fine scissors.

-

Immediately mount the antenna between two glass capillary electrodes filled with a saline solution (e.g., Ringer's solution) and containing silver wires. The recording electrode is placed at the distal end of the antenna, and the reference electrode is placed at the basal end.[6]

2. Odor Delivery:

-

Prepare serial dilutions of the test compound (e.g., "8-Heptadecene, 9-octyl-") in a suitable solvent like hexane or mineral oil.

-

Apply a known amount (e.g., 10 µL) of a dilution onto a small piece of filter paper and insert it into a Pasteur pipette.

-

Deliver a puff of purified, humidified air (e.g., 0.5 seconds duration) through the pipette, directing the odor-laden air over the antennal preparation.

3. Data Recording and Analysis:

-

Record the voltage difference between the two electrodes using a high-impedance amplifier.

-

The negative voltage deflection following the stimulus puff is the EAG response.

-

Measure the amplitude of the response in millivolts (mV).

-

Test a range of doses to generate a dose-response curve.

-

Use a solvent blank as a negative control and a known pheromone component as a positive control.

-

Normalize responses to the positive control to allow for comparison across different preparations.

Protocol 3: Behavioral Bioassay (Field Trapping)

This protocol describes a standard method to assess the attractiveness of a synthetic compound or blend to target insects in their natural environment.[9][10]

1. Lure Preparation:

-

Synthesize or obtain a high-purity sample of "8-Heptadecene, 9-octyl-".

-

Prepare lures by loading a specific amount of the compound (e.g., 1 mg) onto a dispenser, such as a rubber septum or a polyethylene vial.

-

A solvent control (dispenser with solvent only) and a positive control (known attractant) should be included.

2. Trap Setup:

-

Use standard pheromone traps appropriate for the target insect (e.g., delta traps or bucket traps).[10][11]

-

Place the prepared lure inside the trap according to the manufacturer's instructions.

-

Deploy traps in the field in a randomized block design to minimize positional effects.

-

Ensure traps are spaced sufficiently far apart (e.g., >20 meters) to avoid interference.[12]

3. Data Collection and Analysis:

-

Check traps at regular intervals (e.g., weekly) and count the number of target insects captured.

-

Replace lures at appropriate intervals based on their expected field life (e.g., every 4-5 weeks).[9]

-

Analyze the trap catch data using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test) to determine if there are significant differences in attraction between the test lure, the negative control, and the positive control.

Visualizations

Caption: Workflow for the identification and validation of novel semiochemicals.

Caption: A generalized insect olfactory signal transduction pathway.

References

- 1. Semiochemical compound: (Z)-8-Heptadecene | C17H34 [pherobase.com]

- 2. mdpi.com [mdpi.com]

- 3. (2S,8Z)-2-butyroxy-8-heptadecene: major component of the sex pheromone of chrysanthemum gall midge, Rhopalomyia longicauda - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 5. Frontiers | GC-MS/FID/EAD: A method for combining mass spectrometry with gas chromatography-electroantennographic detection [frontiersin.org]

- 6. Electroantennography (EAG) - Georg-August-Universität Göttingen [uni-goettingen.de]

- 7. Electroantennography - Wikipedia [en.wikipedia.org]

- 8. Electroantennographic Bioassay as a Screening Tool for Host Plant Volatiles - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Using Pheromone Traps in Field Crops | Entomology [entomology.mgcafe.uky.edu]

- 10. thebeatsheet.com.au [thebeatsheet.com.au]

- 11. khethari.com [khethari.com]

- 12. How to make Pheromone traps for insect control in field crops [plantix.net]

Application Notes and Protocols: "8-Heptadecene, 9-octyl-" as a Standard for Analytical Methods

For Researchers, Scientists, and Drug Development Professionals

Introduction